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Compound of Interest

Compound Name: (+)-JQ1-OH

Cat. No.: B12375107 Get Quote

An In-depth Technical Guide to the Chemical Structure of (+)-JQ1-OH

Introduction
(+)-JQ1 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-

Terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-

specific BRDT.[1][2] It acts by competitively binding to the acetyl-lysine recognition pockets of

these proteins, thereby displacing them from chromatin and modulating gene transcription.[3]

[4] Due to its role in regulating critical oncogenes like MYC, (+)-JQ1 has become an invaluable

chemical probe in cancer biology and drug development.[5][6] This guide focuses on (+)-JQ1-
OH (also referred to as M1), the major in vivo metabolite of (+)-JQ1, detailing its chemical

structure, synthesis, and biological context.[7][8][9][10] The formation of (+)-JQ1-OH is a critical

aspect of the parent compound's pharmacokinetics, as it represents a primary pathway for its

metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[8][10]

Chemical Structure and Properties
(+)-JQ1-OH is formed through the hydroxylation of the 2-thienyl methyl group of the parent

compound, (+)-JQ1.[8][9] This metabolic conversion results in the addition of a hydroxyl group,

which alters the molecule's physicochemical properties.
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Identifier Value

IUPAC Name

tert-butyl 2-((6S)-4-(4-chlorophenyl)-9-

(hydroxymethyl)-2,3-dimethyl-6H-thieno[3,2-f][7]

[11][12]triazolo[4,3-a][7][11]diazepin-6-yl)acetate

Molecular Formula C23H25ClN4O3S[7]

Molecular Weight 472.99 g/mol [7]

SMILES String
OCC(S1)=C(C)C2=C1N3C(--INVALID-LINK--

N=C2C4=CC=C(Cl)C=C4)=NN=C3C[7]

Experimental Protocols and Methodologies
The structural identification and synthesis of (+)-JQ1-OH have been described, confirming its

identity as the major metabolite of (+)-JQ1.[8][9] The process involves a biomimetic chemical

catalysis approach.

Synthesis of (+)-JQ1-OH from (+)-JQ1[8][9]
A two-step procedure is employed to synthesize (+)-JQ1-OH from its parent compound.

Step 1: Photocatalytic Oxidation to (+)-JQ1-CHO

Reaction Setup: Dissolve (+)-JQ1 in dry acetonitrile.

Catalyst Addition: Add 2 mol% of tetrabutylammonium decatungstate (TBADT) as the

photocatalyst.

Irradiation: Irradiate the reaction mixture with a 365 nm UV lamp under open air. The reaction

is monitored for the formation of the aldehyde intermediate, (+)-JQ1-CHO.

Work-up and Purification: Upon completion, the product is purified using standard

chromatographic techniques, such as thin-layer chromatography (TLC), to yield the pure

aldehyde.

Step 2: Reduction to (+)-JQ1-OH
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Reduction: Treat the purified (+)-JQ1-CHO with a reducing agent, sodium borohydride

(NaBH₄).

Product Formation: This step reduces the aldehyde functional group to a primary alcohol,

yielding (+)-JQ1-OH.

Verification: The final product's identity is confirmed by comparing its liquid chromatography-

mass spectrometry (LC/MS) retention time and exact mass to the metabolite (M1) produced

in liver microsome assays.[8][9]

(+)-JQ1 (+)-JQ1-CHO
(Aldehyde Intermediate)

TBADT, 365 nm, Air
(Oxidation) (+)-JQ1-OH

NaBH4
(Reduction)
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Caption: Chemical synthesis workflow for (+)-JQ1-OH from (+)-JQ1.

Biological Context and Activity
(+)-JQ1-OH is the primary product of Phase I metabolism of (+)-JQ1. This biotransformation is

crucial for understanding the parent drug's in vivo stability and clearance.

Metabolism
Studies using human and mouse liver microsomes have demonstrated that (+)-JQ1 is

metabolized into several products, with the monohydroxylated form, (+)-JQ1-OH (M1), being

the most abundant.[2][10] The reaction is predominantly catalyzed by CYP3A4, a key enzyme

in drug metabolism.[8][10] The identification of the 2-thienyl methyl group as the primary

"metabolic soft spot" has guided the development of deuterated analogs of (+)-JQ1 with

improved metabolic stability and longer half-lives.[8][9]

Mechanism of Action of the Parent Compound
The biological significance of (+)-JQ1-OH is directly linked to the activity of its precursor. (+)-

JQ1 functions by disrupting the interaction between BET proteins (specifically BRD4) and

acetylated histones on chromatin.[3] This displacement prevents the recruitment of

transcriptional machinery, leading to the downregulation of key oncogenes such as MYC.[5][6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b12375107?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10788937/
https://pubs.acs.org/doi/10.1021/acsmedchemlett.3c00464
https://www.benchchem.com/product/b12375107?utm_src=pdf-body-img
https://www.benchchem.com/product/b12375107?utm_src=pdf-body
https://www.benchchem.com/product/b12375107?utm_src=pdf-body
https://www.benchchem.com/product/b12375107?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7401416/
https://www.researchgate.net/publication/340630646_Metabolism_of_JQ1_an_inhibitor_of_BET_bromodomain_proteins_in_human_and_mouse_liver_microsomes
https://pmc.ncbi.nlm.nih.gov/articles/PMC10788937/
https://www.researchgate.net/publication/340630646_Metabolism_of_JQ1_an_inhibitor_of_BET_bromodomain_proteins_in_human_and_mouse_liver_microsomes
https://pmc.ncbi.nlm.nih.gov/articles/PMC10788937/
https://pubs.acs.org/doi/10.1021/acsmedchemlett.3c00464
https://www.benchchem.com/product/b12375107?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3010259/
https://www.tocris.com/products/plus-jq1_4499
https://www.selleckchem.com/products/jq1-bet-inhibitor.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This inhibition of transcription results in anti-proliferative effects, cell cycle arrest, and

differentiation in various cancer models, including NUT midline carcinoma and multiple

myeloma.[3][5][6]
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Caption: Metabolism of (+)-JQ1 and its mechanism of action on BRD4.

Quantitative Data Summary
This table provides a comparative summary of the key chemical properties of (+)-JQ1 and its

major metabolite, (+)-JQ1-OH.
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Property (+)-JQ1 (+)-JQ1-OH

Molecular Formula C₂₃H₂₅ClN₄O₂S[5][13] C₂₃H₂₅ClN₄O₃S[7]

Molecular Weight ( g/mol ) 456.99[5][13] 472.99[7]

CAS Number 1268524-70-4[5][13] Not Available

PubChem CID 46907787[5][14] Not Available

InChI Key
DNVXATUJJDPFDM-

KRWDZBQOSA-N[1][5]
Not Available

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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